2-[(E)-but-1-enyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
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Overview
Description
2-[(E)-but-1-enyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a boron-containing heterocyclic compound. This compound is of interest due to its unique structural features and potential applications in various fields such as chemistry, biology, and materials science. The presence of boron in its structure imparts unique chemical properties that can be exploited for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-but-1-enyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione typically involves the reaction of boronic acids or boronates with suitable organic precursors under controlled conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where the boronic acid reacts with an appropriate halide or pseudohalide in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants.
Industrial Production Methods
For industrial-scale production, the synthesis process is often optimized to increase yield and reduce costs. This may involve the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of more efficient catalysts and greener solvents can be employed to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-but-1-enyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert the compound into boron-containing alcohols or amines.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles, such as amines or alcohols, can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce boron-containing alcohols or amines.
Scientific Research Applications
2-[(E)-but-1-enyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex boron-containing compounds.
Biology: The compound can be used in the development of boron-based drugs and as a tool for studying boron metabolism in biological systems.
Industry: The compound can be used in the production of advanced materials, such as boron-containing polymers and ceramics.
Mechanism of Action
The mechanism of action of 2-[(E)-but-1-enyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione involves its interaction with specific molecular targets. In biological systems, the compound can interact with enzymes and proteins that contain active sites capable of binding boron. This interaction can lead to the inhibition or activation of these enzymes, thereby affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-but-1-enyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
- This compound analogs
Uniqueness
The uniqueness of this compound lies in its specific boron-containing structure, which imparts unique chemical properties not found in other similar compounds. This makes it particularly valuable for applications that require boron-specific interactions, such as BNCT and the synthesis of boron-containing materials.
Properties
Molecular Formula |
C9H14BNO4 |
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Molecular Weight |
211.03 g/mol |
IUPAC Name |
2-[(E)-but-1-enyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione |
InChI |
InChI=1S/C9H14BNO4/c1-3-4-5-10-14-8(12)6-11(2)7-9(13)15-10/h4-5H,3,6-7H2,1-2H3/b5-4+ |
InChI Key |
VYHBJTPGBOGZLT-SNAWJCMRSA-N |
Isomeric SMILES |
B1(OC(=O)CN(CC(=O)O1)C)/C=C/CC |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C=CCC |
Origin of Product |
United States |
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